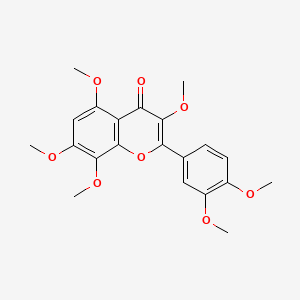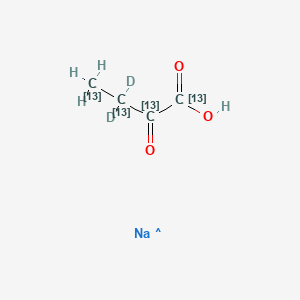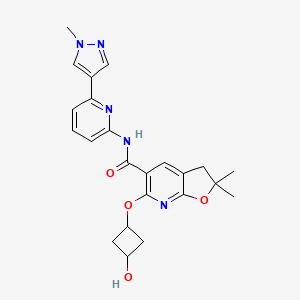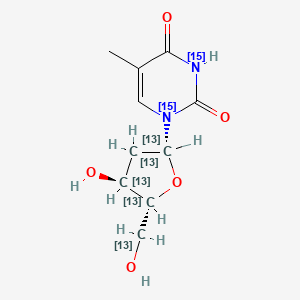
Gossypetin hexamethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gossypetin hexamethyl ether is a hexahydroxylated flavonoid derivative found in the calyx of Hibiscus sabdariffa. It is a methylated form of gossypetin, which is known for its potent antioxidant properties. The compound has a chemical formula of C21H22O8 and a molecular weight of 402.39 g/mol . This compound exhibits various biological activities, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gossypetin hexamethyl ether typically involves the methylation of gossypetin. This can be achieved through the reaction of gossypetin with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the process would likely involve large-scale methylation reactions using similar reagents and conditions as those used in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be essential to maximize yield and purity.
化学反応の分析
Types of Reactions
Gossypetin hexamethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of thiomethyl or aminomethyl derivatives.
科学的研究の応用
Gossypetin hexamethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound exhibits neuroprotective, hepatoprotective, and nephroprotective properties.
Medicine: Research has shown its potential in treating cognitive dysfunction, diabetes mellitus, and other chronic conditions
Industry: This compound can be employed as an ether sizing agent in textile manufacturing.
作用機序
The mechanism of action of gossypetin hexamethyl ether involves its antioxidant and anti-inflammatory properties. The compound exerts its effects by scavenging free radicals and inhibiting oxidative stress pathways. It also modulates various signaling pathways, including the p-38 mitogen-activated protein kinases (MAPK), nuclear factor kappa B (NF-κB), and Jun amino-terminal kinases/stress-activated protein kinases (JNK/SAPK) pathways . These actions help reduce inflammation and protect against cellular damage.
類似化合物との比較
Gossypetin hexamethyl ether is similar to other flavonoids such as quercetin and kaempferol. it is unique due to its hexamethoxy substitution pattern, which enhances its antioxidant properties. Similar compounds include:
Quercetin: A flavonoid with potent antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its antioxidant and anticancer activities.
Myricetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
This compound stands out due to its enhanced stability and bioactivity, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
7741-47-1 |
|---|---|
分子式 |
C21H22O8 |
分子量 |
402.4 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-3,5,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-12-8-7-11(9-13(12)24-2)18-21(28-6)17(22)16-14(25-3)10-15(26-4)19(27-5)20(16)29-18/h7-10H,1-6H3 |
InChIキー |
XBZIUXVIWRAJKB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC)OC |
melting_point |
170 - 172 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)








